molecular formula C12H18N2S B13252989 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine

Cat. No.: B13252989
M. Wt: 222.35 g/mol
InChI Key: HNXQSOOCEHVHEA-UHFFFAOYSA-N
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Description

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine is a heterocyclic compound that contains both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine typically involves the reaction of 2-bromoethylpyridine with piperidine-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride
  • 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyridine

Uniqueness

This compound is unique due to its dual functionality, combining both piperidine and pyridine rings. This dual functionality allows for a wide range of chemical modifications and enhances its potential as a versatile scaffold in drug development.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2-piperidin-2-ylethylsulfanyl)pyridine

InChI

InChI=1S/C12H18N2S/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h2,4,6,9,11,13H,1,3,5,7-8,10H2

InChI Key

HNXQSOOCEHVHEA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=CC=CC=N2

Origin of Product

United States

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